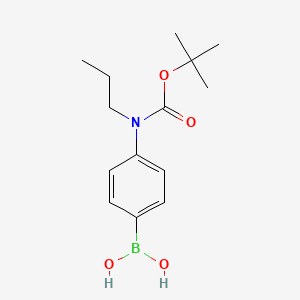![molecular formula C14H14N4O4 B2701854 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034415-66-0](/img/structure/B2701854.png)
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound featuring distinct functional groups such as ketones and furo-pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps. The process often starts with the preparation of intermediate compounds through various organic reactions, including cyclization and functional group transformations.
Key reaction conditions typically include:
Reagents: : Pyridine derivatives, furo-pyridine intermediates, and carboxamide precursors.
Catalysts: : Acidic or basic catalysts to facilitate the formation of the carboxamide group.
Temperature and Pressure: : Mild to moderate temperatures and atmospheric pressure conditions are commonly used.
Industrial Production Methods
Scaling up the synthesis of this compound requires optimization of reaction parameters to enhance yield and purity. Flow chemistry and continuous production methods are often explored to achieve industrial-scale synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Leading to the formation of additional ketone or carboxyl derivatives.
Reduction: : Reducing the oxo groups to hydroxyl groups under suitable conditions.
Substitution: : Particularly nucleophilic or electrophilic substitution at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogenated compounds or organometallic reagents for substitution reactions.
Major Products
The major products formed from these reactions vary, from hydroxyl derivatives and extended conjugated systems to substituted pyridines with enhanced functional properties.
Wissenschaftliche Forschungsanwendungen
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide finds applications in multiple scientific domains:
Chemistry: : As a building block for complex organic synthesis and a precursor for novel compounds.
Biology: : Studied for its potential as a biochemical probe to understand cellular pathways.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The compound's mechanism of action involves interacting with specific molecular targets within biological systems. Its effects are mediated through pathways involving:
Molecular Targets: : Enzymes or receptors that bind the compound selectively.
Pathways: : Cellular signaling pathways that are modulated upon the compound's interaction, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is compared with similar compounds, such as:
6-oxo-tetrahydropyridazine derivatives: : These have similar core structures but differ in functional groups, which influence their reactivity and applications.
Furo[2,3-c]pyridine analogs: : These compounds share the furo-pyridine framework but have variations in substitution patterns, leading to different chemical properties and uses.
Eigenschaften
IUPAC Name |
6-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-11-2-1-10(16-17-11)13(20)15-5-7-18-6-3-9-4-8-22-12(9)14(18)21/h3-4,6,8H,1-2,5,7H2,(H,15,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZVTITWVAOBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701772.png)



![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)
![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)
![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)
![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)



![3-(benzenesulfonyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2701791.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)
